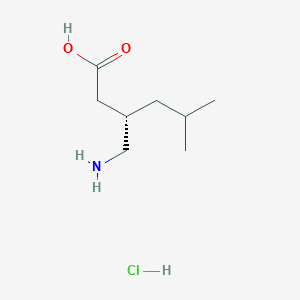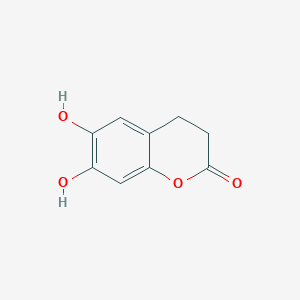
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Scientific Research Applications
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds, such as:
Acetamide: A simple amide derived from acetic acid.
N-phenylacetamide: An acetamide with a phenyl group attached to the nitrogen atom.
N-methylacetamide: An acetamide with a methyl group attached to the nitrogen atom.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
Properties
CAS No. |
97111-14-3 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |
InChI Key |
NWLVTWXMLSWPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



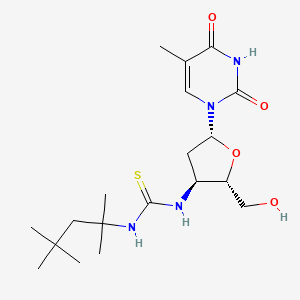
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
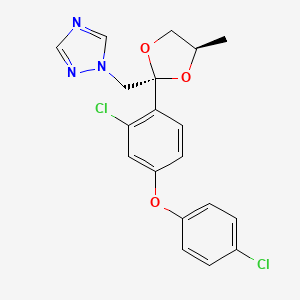


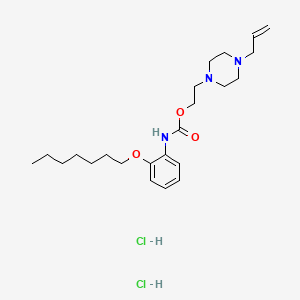

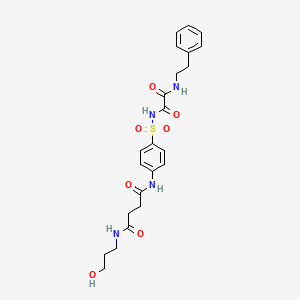
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
